molecular formula C6H7NS2 B12867551 4-Aminobenzene-1,2-dithiol

4-Aminobenzene-1,2-dithiol

Katalognummer: B12867551
Molekulargewicht: 157.3 g/mol
InChI-Schlüssel: DBGDUQSJBUJXBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Aminobenzene-1,2-dithiol is an organic compound with the chemical formula C6H7NS2. It is a solid substance that is insoluble in water but soluble in organic solvents. This compound is known for its distinctive and somewhat irritating odor. It is used in various chemical reactions and has applications in multiple scientific fields .

Vorbereitungsmethoden

4-Aminobenzene-1,2-dithiol is typically synthesized through the reduction of nitrobenzene. The process involves the reduction of nitrobenzene to 1,2-diaminobenzene, which is then reacted with elemental sulfur to produce the target compound . The reaction conditions usually involve the use of reducing agents such as iron or tin in the presence of hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

4-Aminobenzene-1,2-dithiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agents and conditions used.

    Reduction: It can be reduced further to form simpler thiol compounds.

    Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reactions: Often carried out in the presence of catalysts such as palladium or nickel.

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Aminobenzene-1,2-dithiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol groups.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Aminobenzene-1,2-dithiol involves its interaction with various molecular targets through its thiol and amino groups. These functional groups allow it to form covalent bonds with proteins and other biomolecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

4-Aminobenzene-1,2-dithiol can be compared with other similar compounds such as:

    1,2-Benzenedithiol: Lacks the amino group, making it less reactive in certain substitution reactions.

    4-Nitrobenzenethiol: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

    4-Aminothiophenol: Similar structure but with only one thiol group, affecting its chemical behavior and uses.

Uniqueness: The presence of both amino and thiol groups in this compound makes it a versatile compound with unique reactivity and a wide range of applications in various fields .

Eigenschaften

Molekularformel

C6H7NS2

Molekulargewicht

157.3 g/mol

IUPAC-Name

4-aminobenzene-1,2-dithiol

InChI

InChI=1S/C6H7NS2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2

InChI-Schlüssel

DBGDUQSJBUJXBS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)S)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.